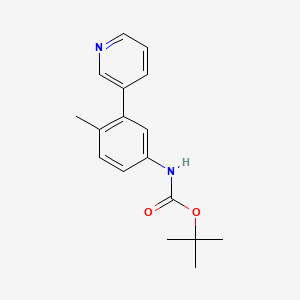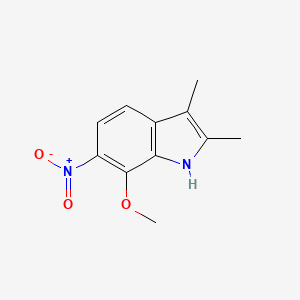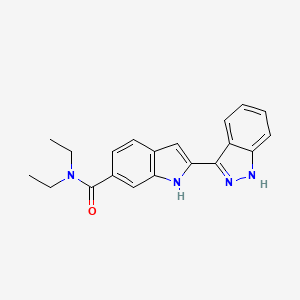
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indazole ring fused to an indole ring, with a carboxamide group at the 6-position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves a multi-step process. One common method starts with the preparation of the indazole ring, followed by the formation of the indole ring. The final step involves the introduction of the carboxamide group at the 6-position of the indole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-7-carboxamide: Similar structure but with the carboxamide group at the 7-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities. The position of the carboxamide group can affect the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C20H20N4O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-3-24(4-2)20(25)14-10-9-13-11-18(21-17(13)12-14)19-15-7-5-6-8-16(15)22-23-19/h5-12,21H,3-4H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
SOCRIEPNZNZRSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


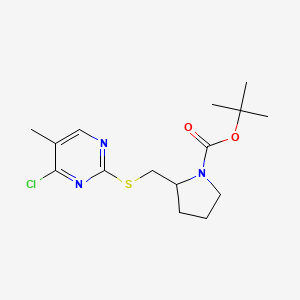
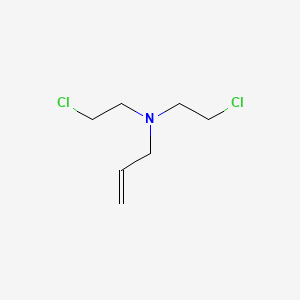
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
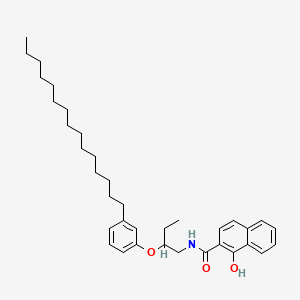
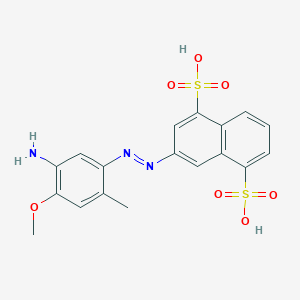
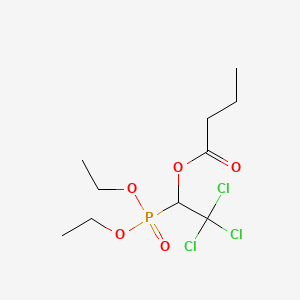
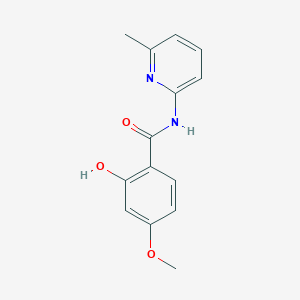
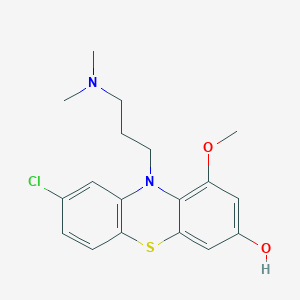
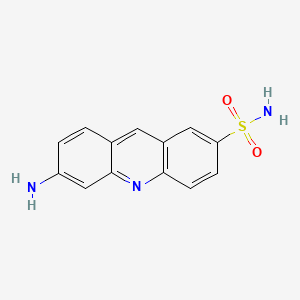
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
